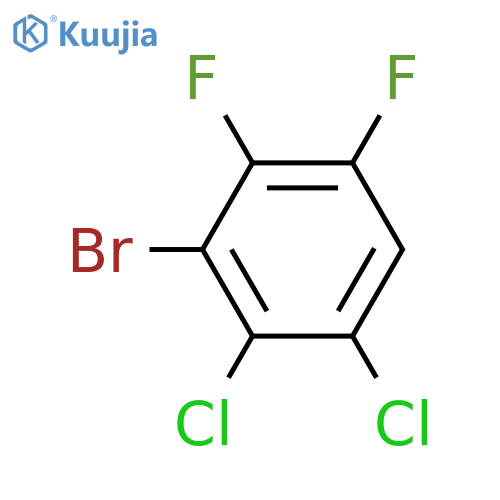

Cas no 1263377-80-5 (2,3-Dichloro-5,6-difluorobromobenzene)

2,3-Dichloro-5,6-difluorobromobenzene 化学的及び物理的性質

名前と識別子

-

- 3-bromo-1,2-dichloro-4,5-difluorobenzene

- 2,3-Dichloro-5,6-difluorobromobenzene

-

- MDL: MFCD18379853

- インチ: 1S/C6HBrCl2F2/c7-4-5(9)2(8)1-3(10)6(4)11/h1H

- InChIKey: OLXRISHXRVYAQN-UHFFFAOYSA-N

- SMILES: C1(Cl)=CC(F)=C(F)C(Br)=C1Cl

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 0

- 重原子数量: 11

- 回転可能化学結合数: 0

2,3-Dichloro-5,6-difluorobromobenzene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 062829-5g |

2,3-Dichloro-5,6-difluorobromobenzene |

1263377-80-5 | 5g |

$1995.00 | 2023-09-16 |

2,3-Dichloro-5,6-difluorobromobenzene 関連文献

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

2,3-Dichloro-5,6-difluorobromobenzeneに関する追加情報

Introduction to 2,3-Dichloro-5,6-difluorobromobenzene (CAS No. 1263377-80-5)

2,3-Dichloro-5,6-difluorobromobenzene (CAS No. 1263377-80-5) is a versatile halogenated aromatic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes two chlorine atoms, two fluorine atoms, and a bromine atom attached to a benzene ring. The combination of these halogens imparts distinct chemical and physical properties that make it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.

The molecular formula of 2,3-Dichloro-5,6-difluorobromobenzene is C6H2BrCl2F2, and its molecular weight is approximately 254.98 g/mol. The compound is typically a colorless to pale yellow liquid at room temperature and exhibits a high boiling point due to the presence of multiple halogen substituents. These properties make it suitable for use in high-temperature reactions and processes where stability is crucial.

In recent years, 2,3-Dichloro-5,6-difluorobromobenzene has been extensively studied for its potential applications in the development of new pharmaceuticals. One notable area of research involves its use as an intermediate in the synthesis of fluoroquinolone antibiotics. Fluoroquinolones are a class of broad-spectrum antibiotics that are effective against a wide range of bacterial infections. The introduction of fluorine atoms into the molecular structure can enhance the antimicrobial activity and pharmacokinetic properties of these compounds.

Beyond pharmaceutical applications, 2,3-Dichloro-5,6-difluorobromobenzene has also found utility in the synthesis of agrochemicals. Its halogenated structure makes it an excellent starting material for the production of herbicides and insecticides with improved efficacy and reduced environmental impact. For instance, researchers have explored its use in the development of novel herbicides that target specific enzymes in plants, thereby minimizing off-target effects on non-target species.

The synthesis of 2,3-Dichloro-5,6-difluorobromobenzene typically involves multi-step reactions starting from simpler halogenated benzene derivatives. One common approach involves the sequential introduction of chlorine, fluorine, and bromine atoms through electrophilic aromatic substitution reactions. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic routes. For example, the use of transition metal catalysts has enabled higher yields and selectivities in the bromination step, reducing the formation of by-products and waste.

In addition to its synthetic applications, 2,3-Dichloro-5,6-difluorobromobenzene has been investigated for its potential as a ligand in coordination chemistry. Its unique electronic properties make it an attractive candidate for forming stable complexes with various metal ions. These complexes have shown promise in catalytic applications, such as asymmetric synthesis and polymerization reactions. The ability to fine-tune the electronic environment around the metal center by varying the substituents on the benzene ring opens up new possibilities for designing highly active and selective catalysts.

The safety and environmental impact of 2,3-Dichloro-5,6-difluorobromobenzene are important considerations in its industrial use. While it is not classified as a hazardous material under current regulations, proper handling and disposal practices are essential to minimize any potential risks. Researchers have also focused on developing greener synthetic methods to reduce the environmental footprint associated with its production and use.

In conclusion, 2,3-Dichloro-5,6-difluorobromobenzene (CAS No. 1263377-80-5) is a multifaceted compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique molecular structure provides a foundation for developing new materials with enhanced properties and functionalities. Ongoing research continues to uncover new applications and improve synthetic methodologies, further solidifying its importance in modern chemical science.

1263377-80-5 (2,3-Dichloro-5,6-difluorobromobenzene) Related Products

- 1859684-44-8(4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde)

- 1131-63-1(5,6,7,8-tetrahydronaphthalene-2-carboxylic acid)

- 1426135-67-2(7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid)

- 767-77-1(2,3,5-Trimethylaniline)

- 1785545-62-1(2,2-difluoro-3-(oxolan-3-yl)propanoic acid)

- 35179-36-3(Benzoic acid, 4-[(1-oxononyl)oxy]-)

- 497060-63-6(2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone)

- 2248175-89-3((2S)-2-(3-Methyloxetan-3-yl)propanoic acid)

- 1780461-17-7((4-methoxy-1-benzothiophen-5-yl)methanol)

- 1261834-76-7(4-Methoxy-2-(2,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine)